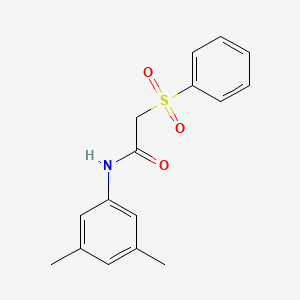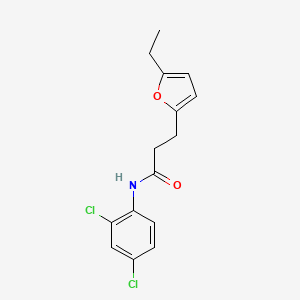
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It belongs to the class of selective COX-2 inhibitors and is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Mécanisme D'action
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting this enzyme, etoricoxib reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain and inflammation. It has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has also been shown to have an effect on the immune system, reducing the production of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has a number of advantages for use in lab experiments. It is a selective COX-2 inhibitor, which means that it has a specific target and is less likely to cause side effects than non-selective NSAIDs. It is also available in a highly pure form, which makes it easier to use in experiments. However, etoricoxib also has limitations. It is a relatively new drug, and there is still much that is not known about its effects. It can also be expensive, which may limit its use in some experiments.
Orientations Futures
There are a number of future directions for research on etoricoxib. One area of interest is its potential use in the treatment of cancer. N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to have anti-cancer properties, and there is ongoing research into its use in the treatment of various types of cancer. Another area of interest is its potential use in the treatment of Alzheimer's disease. N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been shown to have a protective effect on the brain, and there is ongoing research into its use in the treatment of Alzheimer's disease.
Méthodes De Synthèse
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide can be synthesized by the reaction of 2,4-dichlorobenzoyl chloride with 5-ethyl-2-furfurylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propanoic acid to form the final product.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-3-(5-ethyl-2-furyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of other conditions such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-3-(5-ethylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-11-4-5-12(20-11)6-8-15(19)18-14-7-3-10(16)9-13(14)17/h3-5,7,9H,2,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALNMJLYSEIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)
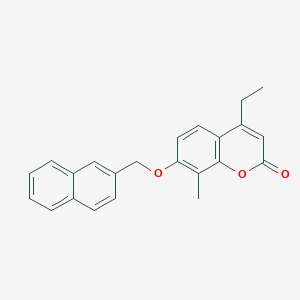

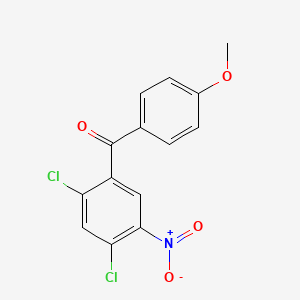
![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
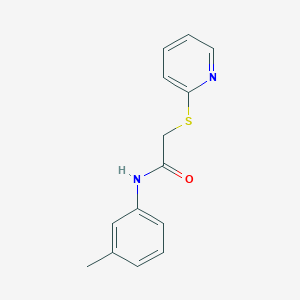

![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)
methanone](/img/structure/B5817315.png)
